(2S)-({[(4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetyl}amino)(phenyl)ethanoic acid
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Overview
Description
(2S)-({[(4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetyl}amino)(phenyl)ethanoic acid is an organic compound with a complex structure that includes a chromen ring, an ethanoic acid moiety, and an amino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-({[(4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetyl}amino)(phenyl)ethanoic acid typically involves multiple steps. One common method includes the following steps:
Formation of the chromen ring: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the ethanoic acid moiety: This step often involves the use of acetic anhydride or acetyl chloride under acidic conditions.
Attachment of the amino group: This can be done through nucleophilic substitution reactions using amines.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. Techniques such as continuous flow chemistry and the use of catalysts can be employed to enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
(2S)-({[(4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetyl}amino)(phenyl)ethanoic acid can undergo various chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to convert carbonyl groups to alcohols.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
(2S)-({[(4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetyl}amino)(phenyl)ethanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein binding.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2S)-({[(4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetyl}amino)(phenyl)ethanoic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites, inhibiting or modulating the activity of these targets. The specific pathways involved depend on the biological context and the nature of the target molecules.
Comparison with Similar Compounds
Similar Compounds
Phenylethanoic acid: Shares the ethanoic acid moiety but lacks the chromen ring and amino group.
Chromen derivatives: Compounds with similar chromen structures but different substituents.
Uniqueness
The uniqueness of (2S)-({[(4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetyl}amino)(phenyl)ethanoic acid lies in its combination of structural features, which confer specific chemical and biological properties not found in simpler analogs.
Properties
Molecular Formula |
C22H19NO6 |
---|---|
Molecular Weight |
393.4 g/mol |
IUPAC Name |
(2S)-2-[[2-[(4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl)oxy]acetyl]amino]-2-phenylacetic acid |
InChI |
InChI=1S/C22H19NO6/c24-19(23-20(21(25)26)13-5-2-1-3-6-13)12-28-14-9-10-16-15-7-4-8-17(15)22(27)29-18(16)11-14/h1-3,5-6,9-11,20H,4,7-8,12H2,(H,23,24)(H,25,26)/t20-/m0/s1 |
InChI Key |
CWXYOXOAQULLBF-FQEVSTJZSA-N |
Isomeric SMILES |
C1CC2=C(C1)C(=O)OC3=C2C=CC(=C3)OCC(=O)N[C@@H](C4=CC=CC=C4)C(=O)O |
Canonical SMILES |
C1CC2=C(C1)C(=O)OC3=C2C=CC(=C3)OCC(=O)NC(C4=CC=CC=C4)C(=O)O |
Origin of Product |
United States |
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